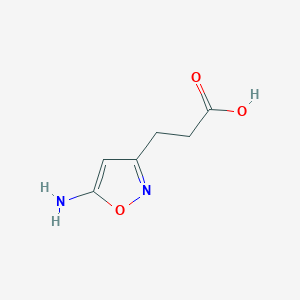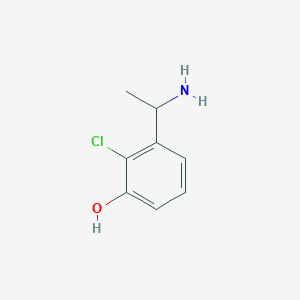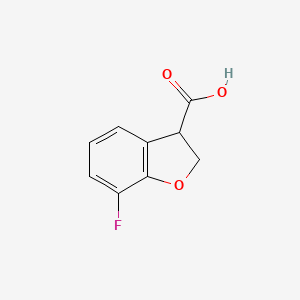
3-(5-amino-1,2-oxazol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-amino-1,2-oxazol-3-yl)propanoic acid, commonly referred to as 5-Amino-1,2-oxazole-3-propanoic acid (5-AOP), is an organic compound with a wide range of applications in the fields of biochemistry and physiology. 5-AOP is an important intermediate in the synthesis of many biologically active compounds, and is used in the production of pharmaceuticals, food additives, and other industrial products. 5-AOP is also a key component of many biochemical and physiological processes, and has been the subject of extensive research in recent years.
作用机制
The mechanism of action of 3-(5-amino-1,2-oxazol-3-yl)propanoic acid is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, which are molecules that play a role in inflammation and pain. In addition, this compound is thought to inhibit the enzyme lipoxygenase (LOX), which is involved in the synthesis of leukotrienes, which are molecules that play a role in inflammation and allergies.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which can reduce inflammation and pain. It has also been shown to inhibit the production of nitric oxide, which can reduce blood pressure. In addition, this compound has been shown to have antioxidant activity, which can protect cells from damage caused by free radicals.
实验室实验的优点和局限性
The advantages of using 3-(5-amino-1,2-oxazol-3-yl)propanoic acid in laboratory experiments include its low cost, its availability in large quantities, and its stability in a variety of conditions. The limitations of using this compound in laboratory experiments include the fact that it is not soluble in water, and that it can react with other compounds in the reaction medium.
未来方向
Future research on 3-(5-amino-1,2-oxazol-3-yl)propanoic acid could focus on developing better methods of synthesis, exploring its mechanism of action in more detail, and developing new applications for the compound. Additionally, further research could explore the potential of this compound as a therapeutic agent, as well as its potential for use in the synthesis of other biologically active compounds. Finally, further research could explore the potential of this compound as a dietary supplement, as well as its potential for use in agriculture and food production.
合成方法
3-(5-amino-1,2-oxazol-3-yl)propanoic acid can be synthesized in several ways, including the reaction of 1,2-diaminopropane with an alkyl halide, the reaction of 1,2-diaminopropane with aldehydes, and the reaction of 1,2-diaminopropane with aryl halides. The most common method of synthesis is the reaction of 1,2-diaminopropane with an alkyl halide, which produces this compound in a single step. The reaction of 1,2-diaminopropane with aldehydes is a two-step process, in which the aldehyde is first reacted with a base to form an enamine, which is then reacted with 1,2-diaminopropane to form this compound. The reaction of 1,2-diaminopropane with aryl halides is a three-step process, in which the aryl halide is first reacted with a base to form an aryl amine, which is then reacted with 1,2-diaminopropane to form an intermediate, which is then reacted with a base to form this compound.
科学研究应用
3-(5-amino-1,2-oxazol-3-yl)propanoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory drugs. It has also been used in the synthesis of food additives, such as preservatives and flavorings. This compound has been used in the synthesis of pharmaceuticals, such as painkillers and anti-depressants. It has also been used in the synthesis of industrial products, such as dyes and polymers.
属性
IUPAC Name |
3-(5-amino-1,2-oxazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c7-5-3-4(8-11-5)1-2-6(9)10/h3H,1-2,7H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLGXNLANAPYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B6618164.png)

![4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6618173.png)




![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)


![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)